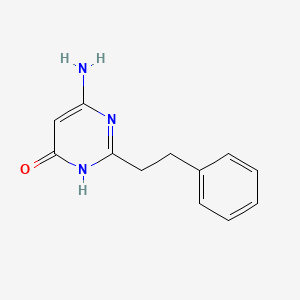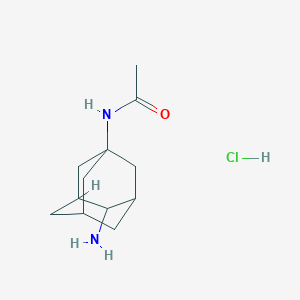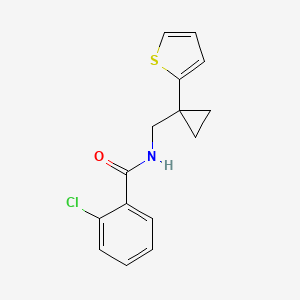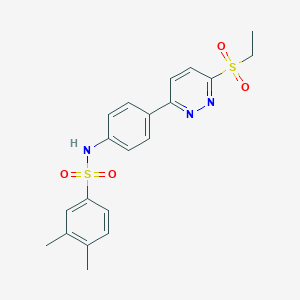![molecular formula C19H14ClNO2 B2509155 (1E)-N-[(4-Chlorphenyl)methoxy]-1H,2H-Naphtho[2,1-b]furan-1-imin CAS No. 338415-17-1](/img/structure/B2509155.png)
(1E)-N-[(4-Chlorphenyl)methoxy]-1H,2H-Naphtho[2,1-b]furan-1-imin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse pharmacological properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime makes it an interesting subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of organic semiconductors and optoelectronic devices
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime typically involves the cyclization of naphthyl derivatives followed by the introduction of the oxime group. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in anhydrous acetone. The mixture is refluxed for several hours, cooled, and then acidified with concentrated hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthofuran compounds.
Wirkmechanismus
The mechanism of action of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with potential biological activities.
Naphtho[2,1-b6,5-b’]difuran: Known for its optoelectronic properties and applications in organic semiconductors.
Uniqueness
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOALHDEMATNIH-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-(methylsulfanyl)-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B2509084.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)
amino}-2-methylpropanoate](/img/structure/B2509090.png)




